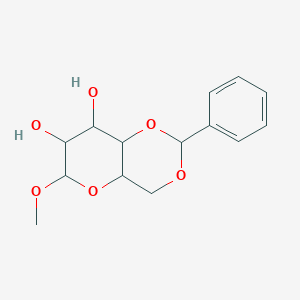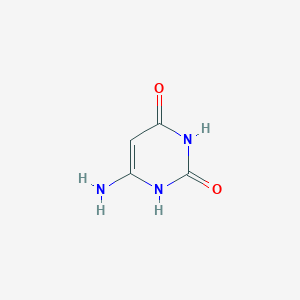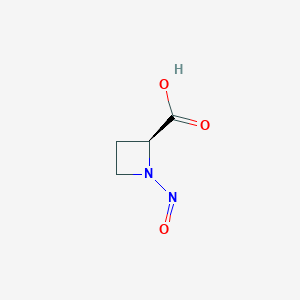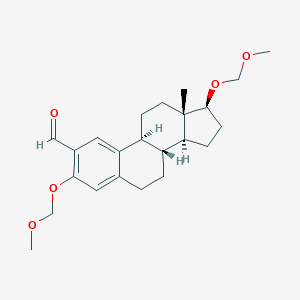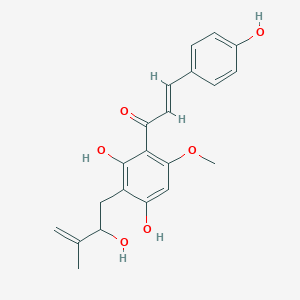
3,7-Dimethyl-8-p-sulfophenylxanthine
Vue d'ensemble
Description
3,7-Dimethyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C13H12N4O5S . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-8-p-sulfophenylxanthine consists of 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 336.32 g/mol .Applications De Recherche Scientifique
Pharmacological Applications :
- Sulfophenylxanthine nitrophenyl esters, including 3,7-Dimethyl-8-p-sulfophenylxanthine, demonstrate high stability and potential for developing orally bioavailable sulfonic acid prodrugs for P1 (adenosine) receptor antagonists (Luo Yan & C. Müller, 2004).
- Water-soluble A2A-selective sulfostyryl-DMPX derivatives, a category that includes 3,7-Dimethyl-8-p-sulfophenylxanthine, show high affinity for rat A2A adenosine receptors. These derivatives are 20- to 30-fold selective versus rat A1 adenosine receptors, making them useful tools for in vivo studies (C. Müller et al., 1998).
Neuroscience and Neuroprotection :
- The compound has been found to play a role in neuroprotection. For instance, an intrastriatal injection of an adenosine A2 receptor antagonist (possibly including derivatives of 3,7-Dimethyl-8-p-sulfophenylxanthine) completely prevents frontal cortex EEG abnormalities in a rat model of Huntington's disease, indicating a neuroprotective role of these agents (R. Reggio et al., 1999).
Cell Biology and Molecular Mechanisms :
- In terms of cell biology, this compound and its derivatives could potentially impact cellular processes. For example, dimethyl sulfoxide (DMSO), a related solvent, shows antioxidant properties but also has potential pro-oxidant effects, which might affect its use in evaluating neuroprotective antioxidants (Carolina Sanmartín-Suárez et al., 2011).
Propriétés
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHWMQWFLPDPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390926 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-8-p-sulfophenylxanthine | |
CAS RN |
149981-20-4 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
